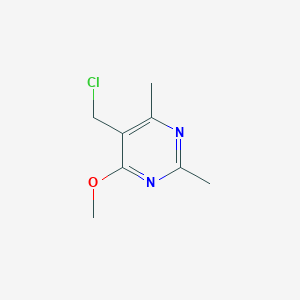
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the six-membered ring This compound is characterized by the presence of a chloromethyl group at position 5, a methoxy group at position 4, and two methyl groups at positions 2 and 6 on the pyrimidine ring
Métodos De Preparación
The synthesis of 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2,6-dimethylpyrimidine with chloromethylating agents under specific conditions. For instance, the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) can facilitate the chloromethylation reaction. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial production methods may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often employ similar reaction conditions but are designed to handle larger quantities of reactants and products, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives. For example, reacting with an amine can yield an aminomethyl derivative.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives, which may have different biological activities.
Common reagents used in these reactions include nucleophiles like sodium azide (NaN₃) for substitution, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a building block for designing enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine include:
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl and methoxy substitution pattern but on a benzaldehyde ring instead of a pyrimidine ring.
5-(Chloromethyl)furfural: This compound contains a chloromethyl group on a furan ring and is used as a building block in organic synthesis.
2,4,6-Trimethylpyrimidine: This compound has three methyl groups on the pyrimidine ring but lacks the chloromethyl and methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-methoxy-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-5-7(4-9)8(12-3)11-6(2)10-5/h4H2,1-3H3 |
Clave InChI |
DPYYPSUKHHZJSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
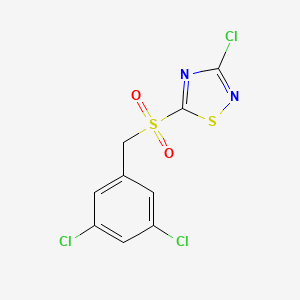
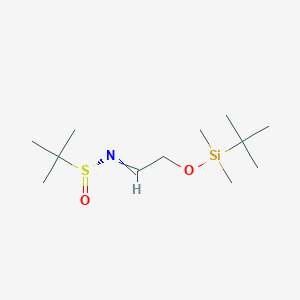
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
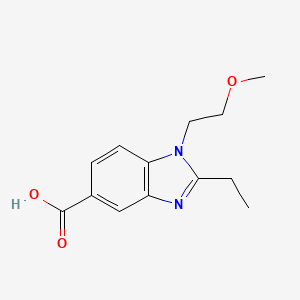
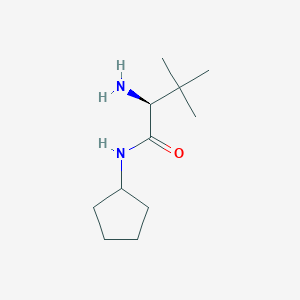


![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
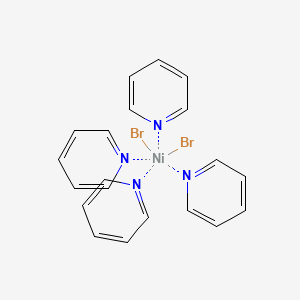
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)
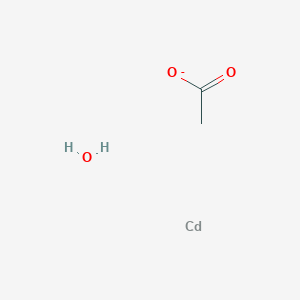
![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
